3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-2-yl acetate involves several steps, starting from the appropriate benzo7annulene precursor. The key steps include:
- Formation of the benzo7annulene core : This can be achieved through cyclization reactions involving suitable starting materials.
- Introduction of the methoxy group : This step typically involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
- Oxidation to form the oxo group : Oxidation reactions using reagents like potassium permanganate or chromium trioxide can be employed.
- Acetylation : The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-2-yl acetate can undergo various chemical reactions, including:
- Oxidation : The compound can be further oxidized to introduce additional functional groups.
- Reduction : Reduction reactions can be used to convert the oxo group to a hydroxyl group.
- Substitution : The methoxy and acetate groups can be substituted with other functional groups using appropriate reagents .
- Oxidation : Potassium permanganate, chromium trioxide.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Halogenating agents, nucleophiles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-2-yl acetate has several scientific research applications:
- Medicinal Chemistry : It is studied as a selective estrogen receptor degrader (SERD) for the treatment of cancer, particularly breast cancer .
- Biological Research : The compound is used to investigate the role of estrogen receptors in various biological processes .
- Chemical Biology : It serves as a tool compound to study the mechanisms of estrogen receptor degradation and signaling .
- Pharmaceutical Development : The compound is explored for its potential as a therapeutic agent in drug development .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-2-yl acetate involves its interaction with estrogen receptors. The compound binds to the estrogen receptor and induces a conformational change that leads to the degradation of the receptor. This degradation prevents the receptor from activating estrogen-responsive genes, thereby inhibiting the growth of estrogen-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds:
- 6,7-Dihydro-5H-benzo 7annulene : A core structure similar to the compound , but without the methoxy and acetate groups .
- Substituted 6,7-Dihydro-5H-benzo 7annulene Compounds : These compounds have various substituents that can alter their biological activity and chemical properties .
Uniqueness: 3-Methoxy-5-oxo-6,7-dihydro-5h-benzo7annulen-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and acetate groups enhances its ability to interact with estrogen receptors and promotes its use as a selective estrogen receptor degrader .
Properties
CAS No. |
18238-45-4 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2-methoxy-9-oxo-7,8-dihydrobenzo[7]annulen-3-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-9(15)18-14-7-10-5-3-4-6-12(16)11(10)8-13(14)17-2/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
JLBQFBZAOSRBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=O)CCC=CC2=C1)OC |
Origin of Product |
United States |
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